molecular formula C9H6ClNO B2908745 4-Chloroisoquinolin-7-ol CAS No. 1888902-20-2

4-Chloroisoquinolin-7-ol

Cat. No.: B2908745
CAS No.: 1888902-20-2
M. Wt: 179.6
InChI Key: MFZIGFWIFZYQPQ-UHFFFAOYSA-N
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Description

4-Chloroisoquinolin-7-ol is a heterocyclic aromatic compound that belongs to the isoquinoline family It is characterized by a chlorine atom at the fourth position and a hydroxyl group at the seventh position on the isoquinoline ring

Synthetic Routes and Reaction Conditions:

    Classical Methods: The synthesis of this compound can be achieved through various classical methods such as the Skraup synthesis, Doebner von Miller synthesis, and Pictet-Spengler reaction.

    Modern Methods: Recent advancements include the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction of this compound can lead to the formation of dihydroisoquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine-substituted position.

Major Products:

Mechanism of Action

Comparison with Similar Compounds

    4-Chloroquinoline: Similar in structure but lacks the hydroxyl group at the seventh position.

    7-Hydroxyisoquinoline: Similar but lacks the chlorine atom at the fourth position.

Uniqueness:

Properties

IUPAC Name

4-chloroisoquinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-5-11-4-6-3-7(12)1-2-8(6)9/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZIGFWIFZYQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C=C1O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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